molecular formula C18H24BN3 B084537 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- CAS No. 14321-02-9

1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl-

Cat. No. B084537
CAS RN: 14321-02-9
M. Wt: 293.2 g/mol
InChI Key: PSQSATAEURPGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a boron-containing heterocyclic compound that has a unique structure and properties.

Mechanism Of Action

The mechanism of action of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain in the body. By inhibiting the activity of COX-2, this compound reduces inflammation and pain.

Biochemical And Physiological Effects

1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Additionally, it has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. This compound has also been used as a ligand for catalysis and as a building block for the synthesis of other compounds.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- in lab experiments is its unique structure and properties. This compound has a boron-containing heterocyclic structure that is not commonly found in other compounds. Additionally, it has shown potential as an anti-inflammatory, analgesic, and anti-cancer agent, which makes it a promising compound for further research.
One of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound requires several steps and can be time-consuming and expensive. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl-. One area of future research is the study of its anti-inflammatory and analgesic properties. This compound has shown promise in reducing inflammation and pain in animal models, and further studies are needed to understand its mechanism of action and potential applications in the treatment of inflammatory and painful conditions.
Another area of future research is the study of its anti-cancer properties. This compound has shown potential as an inhibitor of cancer cell growth, and further studies are needed to understand its mechanism of action and potential applications in cancer treatment.
Additionally, this compound has potential applications as a ligand for catalysis and as a building block for the synthesis of other compounds. Further studies are needed to explore these potential applications and to develop new compounds based on the structure of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl-.

Synthesis Methods

The synthesis of 1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- is a complex process that involves several steps. One of the commonly used methods for synthesizing this compound is the reaction of 2,3-dihydro-1H-1,3,2-benzodiazaborole with phenyl magnesium bromide followed by the reaction with diethylaminoethyl chloride. This method yields a high purity product with good yield.

Scientific Research Applications

1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl- has potential applications in several fields of scientific research. It has been studied extensively for its anti-inflammatory and analgesic properties. It has also been used as a ligand for catalysis and as a building block for the synthesis of other compounds. Additionally, this compound has shown potential as an anti-cancer agent and has been studied for its ability to inhibit the growth of cancer cells.

properties

CAS RN

14321-02-9

Product Name

1H-1,3,2-Benzodiazaborole, 2,3-dihydro-3-(2-diethylaminoethyl)-2-phenyl-

Molecular Formula

C18H24BN3

Molecular Weight

293.2 g/mol

IUPAC Name

N,N-diethyl-2-(2-phenyl-1H-1,3,2-benzodiazaborol-3-yl)ethanamine

InChI

InChI=1S/C18H24BN3/c1-3-21(4-2)14-15-22-18-13-9-8-12-17(18)20-19(22)16-10-6-5-7-11-16/h5-13,20H,3-4,14-15H2,1-2H3

InChI Key

PSQSATAEURPGNU-UHFFFAOYSA-N

SMILES

B1(NC2=CC=CC=C2N1CCN(CC)CC)C3=CC=CC=C3

Canonical SMILES

B1(NC2=CC=CC=C2N1CCN(CC)CC)C3=CC=CC=C3

Other CAS RN

14321-02-9

synonyms

2,3-Dihydro-3-(2-diethylaminoethyl)-2-phenyl-1H-1,3,2-benzodiazaborole

Origin of Product

United States

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